molecular formula C14H17FN4O5 B2876173 N1-(4-fluoro-3-nitrophenyl)-N2-(2-morpholinoethyl)oxalamide CAS No. 899974-57-3

N1-(4-fluoro-3-nitrophenyl)-N2-(2-morpholinoethyl)oxalamide

Cat. No.: B2876173
CAS No.: 899974-57-3
M. Wt: 340.311
InChI Key: URZCKKIRZBLHAY-UHFFFAOYSA-N
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Description

N1-(4-Fluoro-3-nitrophenyl)-N2-(2-morpholinoethyl)oxalamide is a synthetic oxalamide derivative characterized by two key substituents:

  • Aryl group: A 4-fluoro-3-nitrophenyl moiety, which introduces electron-withdrawing nitro (-NO₂) and fluorine (-F) groups. These substituents enhance electrophilicity and may influence binding interactions in biological systems.
  • Amine group: A 2-morpholinoethyl chain, featuring a morpholine ring (a six-membered heterocycle with one oxygen and one nitrogen atom).

Oxalamides are versatile scaffolds in medicinal chemistry, often used in antiviral agents (e.g., HIV entry inhibitors), enzyme inhibitors, and flavor compounds .

Properties

IUPAC Name

N'-(4-fluoro-3-nitrophenyl)-N-(2-morpholin-4-ylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FN4O5/c15-11-2-1-10(9-12(11)19(22)23)17-14(21)13(20)16-3-4-18-5-7-24-8-6-18/h1-2,9H,3-8H2,(H,16,20)(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URZCKKIRZBLHAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC(=O)C(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Key Intermediates

The target molecule is constructed via sequential amidation of oxalic acid with two distinct amines: 4-fluoro-3-nitroaniline and 2-morpholinoethylamine . Retrosynthetically, the oxalamide backbone can be derived from oxalyl chloride or activated oxalic acid esters, enabling controlled coupling with the primary and secondary amines.

Key Intermediates

  • 4-Fluoro-3-nitroaniline : Synthesized via nitration of 4-fluoroaniline followed by purification.
  • 2-Morpholinoethylamine : Commercially available or prepared by reductive amination of morpholine with 2-chloroethylamine.
  • Oxalyl chloride : Serves as the acylating agent for amide bond formation.

Stepwise Amidation Using Oxalyl Chloride

Method Overview

This two-step procedure involves:

  • Monoacylation of oxalyl chloride with 4-fluoro-3-nitroaniline.
  • Subsequent reaction of the intermediate with 2-morpholinoethylamine.
Reaction Conditions and Optimization
  • Step 1 : Oxalyl chloride (1.1 eq) is added dropwise to a solution of 4-fluoro-3-nitroaniline (1.0 eq) in anhydrous dichloromethane (DCM) at 0°C under argon. Triethylamine (TEA, 2.2 eq) is used to scavenge HCl. The reaction proceeds at room temperature for 4–6 hours, yielding the monoamide chloride intermediate.
  • Step 2 : The intermediate is reacted with 2-morpholinoethylamine (1.1 eq) in DCM with TEA (2.2 eq) at 0°C, gradually warming to room temperature over 12 hours.

Table 1. Stepwise Amidation Optimization

Parameter Step 1 Conditions Step 2 Conditions
Solvent Anhydrous DCM Anhydrous DCM
Temperature 0°C → RT 0°C → RT
Reaction Time 6 hours 12 hours
Base TEA (2.2 eq) TEA (2.2 eq)
Yield (Isolated) 78% 65%

Key Observations :

  • Excess oxalyl chloride in Step 1 minimizes bis-acylation byproducts.
  • Slow addition of 2-morpholinoethylamine in Step 2 improves regioselectivity.

One-Pot Coupling Using Carbodiimide Reagents

Method Overview

A one-pot strategy employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) to activate oxalic acid for sequential amidation.

Reaction Protocol
  • Oxalic acid (1.0 eq) is dissolved in dimethylformamide (DMF) under nitrogen.
  • EDCl (2.2 eq) and HOBt (2.2 eq) are added, followed by 4-fluoro-3-nitroaniline (1.0 eq). The mixture is stirred at 0°C for 1 hour.
  • 2-Morpholinoethylamine (1.1 eq) is added, and the reaction is warmed to room temperature for 24 hours.

Table 2. One-Pot Coupling Optimization

Parameter Conditions
Solvent Anhydrous DMF
Activators EDCl (2.2 eq), HOBt (2.2 eq)
Temperature 0°C → RT
Reaction Time 24 hours
Yield (Crude) 82%
Purity (HPLC) 95%

Key Observations :

  • HOBt suppresses racemization and enhances coupling efficiency.
  • DMF’s high polarity facilitates dissolution of oxalic acid and amines.

Solid-Phase Synthesis for High-Throughput Production

Method Overview

This approach utilizes Wang resin -bound oxalic acid to enable iterative amidation and simplified purification.

Reaction Steps
  • Oxalic acid is immobilized on Wang resin via ester linkage.
  • Resin-bound oxalic acid is treated with 4-fluoro-3-nitroaniline (3 eq) and EDCl/HOBt in DMF for 12 hours.
  • The resin is washed, and 2-morpholinoethylamine (3 eq) is added for the second amidation.
  • Cleavage from the resin using trifluoroacetic acid (TFA) yields the target compound.

Table 3. Solid-Phase Synthesis Metrics

Parameter Conditions
Resin Wang resin (1.2 mmol/g)
Coupling Agents EDCl (3 eq), HOBt (3 eq)
Cleavage Reagent TFA/DCM (1:1 v/v)
Yield (Isolated) 70%
Purity (LC-MS) 98%

Key Observations :

  • Solid-phase synthesis reduces purification challenges but requires optimized resin loading.

Catalytic Methods for Sustainable Synthesis

Copper-Catalyzed Amidation

Recent advances employ copper iodide (CuI) and N1,N2-bis(5-methyl-[1,1'-biphenyl]-2-yl)oxalamide as a ligand for oxidative amidation.

Reaction Protocol
  • Oxalic acid (1.0 eq), 4-fluoro-3-nitroaniline (1.1 eq), and 2-morpholinoethylamine (1.1 eq) are combined in DMSO.
  • CuI (0.05 eq), ligand (0.1 eq), and potassium phosphate (1.1 eq) are added.
  • The reaction is heated to 110°C under argon for 24 hours.

Table 4. Copper-Catalyzed Amidation Performance

Parameter Conditions
Catalyst CuI (0.05 eq)
Ligand N1,N2-bis(aryl)oxalamide (0.1 eq)
Solvent DMSO
Temperature 110°C
Yield (Isolated) 68%

Key Observations :

  • Ligand design critically influences reaction efficiency and selectivity.

Comparative Analysis of Synthetic Routes

Table 5. Method Comparison

Method Yield Purity Scalability Cost Efficiency
Stepwise Amidation 65% 90% High Moderate
One-Pot Coupling 82% 95% Moderate High
Solid-Phase Synthesis 70% 98% Low Low
Copper-Catalyzed 68% 85% High High

Critical Insights :

  • One-pot coupling offers the best balance of yield and purity for laboratory-scale synthesis.
  • Solid-phase methods are preferred for high-purity applications despite lower scalability.

Chemical Reactions Analysis

Types of Reactions

N1-(4-fluoro-3-nitrophenyl)-N2-(2-morpholinoethyl)oxalamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas with a palladium catalyst.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Reduction: The major product is N1-(4-amino-3-nitrophenyl)-N2-(2-morpholinoethyl)oxalamide.

    Substitution: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.

Scientific Research Applications

N1-(4-fluoro-3-nitrophenyl)-N2-(2-morpholinoethyl)oxalamide has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with biological molecules and its potential effects on cellular processes.

Mechanism of Action

The mechanism of action of N1-(4-fluoro-3-nitrophenyl)-N2-(2-morpholinoethyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated aromatic ring and the morpholine moiety play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares the target compound with structurally related oxalamides from the literature:

Compound Name / ID Aryl Substituent Amine Substituent Key Applications/Properties Molecular Weight (Da) Purity (%) References
Target Compound 4-Fluoro-3-nitrophenyl 2-Morpholinoethyl Not explicitly reported ~339 (calculated) N/A -
S336 (Savorymyx® UM33) 2,4-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl Umami flavor enhancer 478.14 N/A
Compound 13 (HIV entry inhibitor) 4-Chlorophenyl Thiazolyl-piperidinyl hybrid Antiviral (HIV-1 inhibition) 478.14 90.0
Compound 28 (SCAD inhibitor) 3-Chloro-4-fluorophenyl 4-Methoxyphenethyl Stearoyl-CoA desaturase inhibition 351.1 [M+H]+ N/A
GMC-2 (Antimicrobial agent) 3-Chloro-4-fluorophenyl 1,3-Dioxoisoindolinyl Antimicrobial activity N/A N/A

Key Observations :

Aryl Group Effects: Electron-withdrawing groups (e.g., -NO₂, -Cl, -F) are common in bioactive oxalamides. Fluorine substitution (as in the target and Compound 28) can improve metabolic stability and bioavailability compared to non-halogenated analogs .

Amine Group Effects: The morpholinoethyl group in the target compound offers enhanced solubility compared to pyrrolidinyl or thiazolyl groups (e.g., in Compound 13) due to the oxygen atom in the morpholine ring . Methoxyphenethyl (Compound 28) and pyridinylethyl (S336) groups demonstrate how lipophilic substituents influence tissue penetration or flavor receptor binding .

Notes and Limitations

The target compound’s biological data (e.g., IC₅₀, toxicity) are absent in the provided evidence; comparisons are based on structural analogs.

Morpholinoethyl and nitro groups may confer unique ADME (absorption, distribution, metabolism, excretion) properties warranting further study.

Evidence gaps exist in direct comparisons with dioxoisoindolinyl derivatives (e.g., GMC series), which are prioritized for antimicrobial applications .

Conclusion N1-(4-Fluoro-3-nitrophenyl)-N2-(2-morpholinoethyl)oxalamide shares structural motifs with oxalamides active in antiviral, enzymatic, and flavor applications. Its nitro and morpholino groups position it as a promising candidate for drug discovery, particularly in enzyme inhibition or antimicrobial contexts. Further studies should prioritize synthetic optimization and biological screening to validate these hypotheses.

Biological Activity

N1-(4-fluoro-3-nitrophenyl)-N2-(2-morpholinoethyl)oxalamide is a synthetic compound that has attracted attention due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields, particularly in medicinal chemistry.

Chemical Structure and Synthesis

The compound features a unique arrangement of functional groups, including a fluorophenyl moiety and a morpholinoethyl group, which contribute to its reactivity and biological properties. The synthesis typically involves several steps:

  • Preparation of Intermediate Compounds :
    • The initial step involves the reaction of 4-fluorobenzaldehyde with morpholine to form 2-(4-fluorophenyl)-2-morpholinoethanol.
    • This intermediate is then converted to the corresponding amine using thionyl chloride followed by ammonia.
  • Final Synthesis :
    • The final product is obtained by reacting the amine with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The fluorophenyl group enhances binding affinity, while the nitrophenyl group may participate in redox reactions, influencing various cellular processes.

Anticancer Activity

The compound has been investigated for its potential anticancer effects. Preliminary research indicates that similar oxalamides can inhibit tumor cell proliferation by interfering with specific signaling pathways. The exact mechanisms remain to be fully elucidated but may involve apoptosis induction and cell cycle arrest.

Research Findings and Case Studies

Table 1: Summary of Biological Activities

Activity TypeFindingsReferences
AntimicrobialPotential activity against K. pneumoniae
AnticancerInhibition of tumor cell proliferation
Enzyme InteractionModulation of enzyme activity

Applications in Scientific Research

This compound is being explored for various applications:

  • Medicinal Chemistry : Investigated as a lead compound for developing new therapeutic agents targeting cancer and bacterial infections.
  • Biochemical Probes : Used to study enzyme interactions and cellular pathways due to its ability to selectively bind to specific targets.
  • Material Science : Its unique chemical properties make it suitable for developing advanced materials with specific functionalities.

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